5-Bromo-2-(4-methoxyphenoxy)nicotinic acid
CAS No.:
Cat. No.: VC13402474
Molecular Formula: C13H10BrNO4
Molecular Weight: 324.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10BrNO4 |
|---|---|
| Molecular Weight | 324.13 g/mol |
| IUPAC Name | 5-bromo-2-(4-methoxyphenoxy)pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H10BrNO4/c1-18-9-2-4-10(5-3-9)19-12-11(13(16)17)6-8(14)7-15-12/h2-7H,1H3,(H,16,17) |
| Standard InChI Key | VQGMDXUSEQEOEM-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)OC2=C(C=C(C=N2)Br)C(=O)O |
| Canonical SMILES | COC1=CC=C(C=C1)OC2=C(C=C(C=N2)Br)C(=O)O |
Introduction
Key Findings
5-Bromo-2-(4-methoxyphenoxy)nicotinic acid is a brominated nicotinic acid derivative featuring a 4-methoxyphenoxy substituent. This compound exhibits potential in pharmaceutical and materials science applications due to its unique structural motifs, including halogenation and ether linkages. Synthesis typically involves multi-step reactions, including bromination, nucleophilic aromatic substitution, and hydrolysis. Its physical properties, such as a density of ~1.6 g/cm³ and a molecular weight of 340.13 g/mol, align with similar brominated nicotinic acid derivatives. Recent studies highlight its relevance in drug discovery, particularly as a precursor for bioactive molecules targeting metabolic and inflammatory pathways .
Structural and Chemical Characteristics
Molecular Architecture
5-Bromo-2-(4-methoxyphenoxy)nicotinic acid (C₁₃H₁₀BrNO₅) consists of a nicotinic acid backbone substituted at the 2-position with a 4-methoxyphenoxy group and at the 5-position with a bromine atom. The methoxyphenoxy group introduces steric and electronic effects, influencing reactivity and intermolecular interactions .
Table 1: Key Physical Properties
Spectral Data
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¹H NMR (DMSO-d₆): Signals at δ 8.65 (s, 1H, H-6), 7.85 (d, J=8.4 Hz, 2H, aromatic H), 6.95 (d, J=8.4 Hz, 2H, aromatic H), and 3.80 (s, 3H, OCH₃) .
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IR (KBr): Peaks at 1705 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C), and 560 cm⁻¹ (C-Br) .
Synthesis and Optimization
Synthetic Routes
The synthesis involves three primary steps:
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Bromination of Nicotinic Acid: 5-Bromonicotinic acid is prepared via bromination using thionyl chloride and bromine under controlled conditions .
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Ester Protection: The carboxylic acid group is protected as a methyl ester to prevent side reactions during subsequent steps .
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Nucleophilic Substitution: The 2-position is functionalized with 4-methoxyphenol via a copper-catalyzed Ullmann coupling, followed by hydrolysis to regenerate the carboxylic acid .
Table 2: Representative Synthesis Protocol
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Bromination | Br₂, Fe powder, 70–80°C | 85% |
| 2 | Methyl Ester Formation | SOCl₂, MeOH, reflux | 90% |
| 3 | Phenoxy Substitution | 4-Methoxyphenol, CuI, K₂CO₃ | 75% |
| 4 | Ester Hydrolysis | NaOH (10%), 60°C | 95% |
Challenges and Solutions
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Regioselectivity: Bromination at the 5-position is favored due to directing effects of the pyridine nitrogen .
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Side Reactions: Use of protecting groups (e.g., methyl ester) minimizes decarboxylation during substitution .
Material Science Applications
Coordination Polymers
Brominated nicotinic acids serve as ligands for lanthanide-based coordination polymers. For instance, Dy(III) and Tb(III) complexes exhibit luminescent properties suitable for optoelectronics .
Catalysis
The electron-withdrawing bromine and electron-donating methoxyphenoxy groups create a polarized framework, enhancing catalytic activity in cross-coupling reactions .
Future Directions
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